molecular formula C7H10N2O B2701216 (2S)-2-Pyrazin-2-ylpropan-1-ol CAS No. 2248172-91-8

(2S)-2-Pyrazin-2-ylpropan-1-ol

Cat. No.: B2701216
CAS No.: 2248172-91-8
M. Wt: 138.17
InChI Key: FUSUKLLBZGNVGD-ZCFIWIBFSA-N
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Description

(2S)-2-Pyrazin-2-ylpropan-1-ol is an organic compound that belongs to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound has a chiral center at the second carbon, making it optically active. The (2S) configuration indicates that the compound is the S-enantiomer, which means it has a specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Pyrazin-2-ylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with pyrazine and a suitable chiral precursor.

    Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with pyrazine to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the production of the desired enantiomer.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Pyrazin-2-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form a fully saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Produces pyrazin-2-ylpropanone or pyrazin-2-ylpropanal.

    Reduction: Yields (2S)-2-Pyrazin-2-ylpropan-1-amine.

    Substitution: Forms compounds like (2S)-2-Pyrazin-2-ylpropan-1-chloride.

Scientific Research Applications

(2S)-2-Pyrazin-2-ylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Pyrazin-2-ylpropan-1-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can interact with receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound may influence signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Pyrazin-2-ylpropan-1-ol: The R-enantiomer of the compound.

    Pyrazin-2-ylmethanol: A structurally similar compound with a different side chain.

    2-Pyrazin-2-ylethanol: Another related compound with a shorter carbon chain.

Uniqueness

(2S)-2-Pyrazin-2-ylpropan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its R-enantiomer and other similar compounds. Its specific interactions with enzymes and receptors make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-pyrazin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(5-10)7-4-8-2-3-9-7/h2-4,6,10H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSUKLLBZGNVGD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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